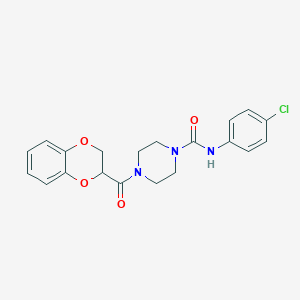![molecular formula C18H11BrN2OS B10862997 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10862997.png)
5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and phenyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Bromination: Introduction of the bromine atom is usually done via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Phenylation: The phenyl groups can be introduced through Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(4-Bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry
In chemistry, 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism by which 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition of specific enzymes or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H11BrN2OS |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-8-6-12(7-9-13)15-10-23-17-16(15)18(22)21(11-20-17)14-4-2-1-3-5-14/h1-11H |
InChI 键 |
YNPJWAYRDDIFNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862920.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate](/img/structure/B10862921.png)
![4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10862922.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862963.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862969.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862973.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862975.png)

![N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10862989.png)
![Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B10862998.png)
![(4Z)-4-[(naphthalen-1-ylamino)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B10863000.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10863011.png)
